

Thielavin B (CAS No. 71950-67-9): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thielavin B*

Cat. No.: *B106361*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Thielavin B, a fungal metabolite identified by the CAS number 71950-67-9, has demonstrated a range of biological activities that position it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of **Thielavin B**, including its chemical properties, known biological activities with corresponding quantitative data, and detailed principles of relevant experimental protocols. The information is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this natural product.

Chemical and Physical Properties

Thielavin B is a structurally complex molecule belonging to the depside class of compounds, which are characterized by ester linkages between two or more hydroxybenzoic acid units.^[1] It is produced by the fungus *Thielavia terricola*.^[1]

Property	Value	Reference
CAS Number	71950-67-9	[2] [3] [4]
Molecular Formula	C ₃₁ H ₃₄ O ₁₀	
Molecular Weight	566.6 g/mol	
Formal Name	4-[(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy]-2-methoxy-3,5,6-trimethyl-4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester, benzoic acid	
Solubility	Soluble in DMF, DMSO, and Ethanol	
Appearance	Solid	
Storage	-20°C	

Biological Activities and Quantitative Data

Thielavin B exhibits inhibitory effects across several distinct biological pathways, highlighting its potential as a multi-target agent. The primary reported activities are summarized below.

Inhibition of Prostaglandin Biosynthesis

Thielavin B is a potent inhibitor of prostaglandin biosynthesis, a key pathway in inflammation. It specifically targets the cyclooxygenase (COX) enzyme system.

Target/Assay	IC ₅₀ (μM)	Comments	Reference
Conversion of ¹⁴ C-arachidonic acid to PGF ₂ α + PGE ₂ (ram seminal vesicle microsomes)	9		
Conversion of Arachidonic Acid to Prostaglandin H ₂ (PGH ₂)	40		
Conversion of PGH ₂ to Prostaglandin E ₂ (PGE ₂)	9	Most sensitive step to Thielavin B inhibition.	
Thromboxane A ₂ synthesis from PGH ₂ (bovine platelet microsomes)	350		

Enzyme Inhibition

Beyond its effects on the prostaglandin pathway, **Thielavin B** has been shown to inhibit other key enzymes involved in viral replication and cellular maintenance.

Enzyme	IC ₅₀ (μM)	Comments	Reference
Telomerase	32		
Avian Myeloblastosis Virus Reverse Transcriptase	-	Inhibitory activity reported, but quantitative data not specified in the provided context.	
Bacterial Transglycosylases	-	Inhibitory activity reported, but quantitative data not specified in the provided context.	

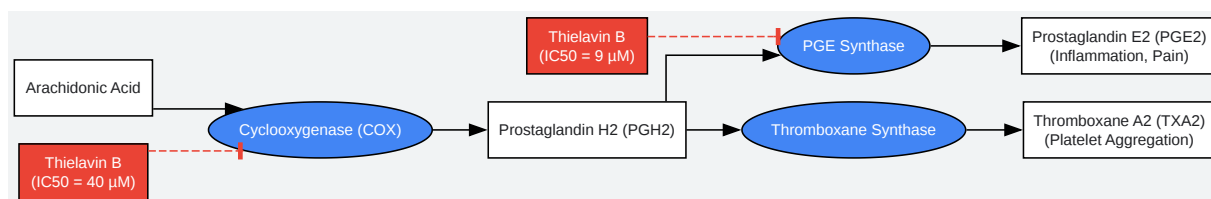
Anti-inflammatory and Cytotoxic Activity

Thielavin B has demonstrated anti-inflammatory effects in vivo and cytotoxic activity against cancer cell lines.

Activity	Model/Cell Line	Effective Concentration/ IC ₅₀ (μM)	Comments	Reference
Anti-inflammatory	Carrageenan-induced edema in rats	-	Significantly effective upon intravenous administration.	
Cytotoxicity	MCF-7 (human breast carcinoma)	7.3	Data for Thielavin B methyl ester.	
Cytotoxicity	H460 (human non-small cell lung carcinoma)	6.6	Data for Thielavin B methyl ester.	
Cytotoxicity	SF268 (human astrocytoma)	8.1	Data for Thielavin B methyl ester.	

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Thielavin B exerts its anti-inflammatory effects by intervening in the arachidonic acid cascade. The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. The key steps in this pathway and the point of intervention by **Thielavin B** are illustrated in the following diagram.



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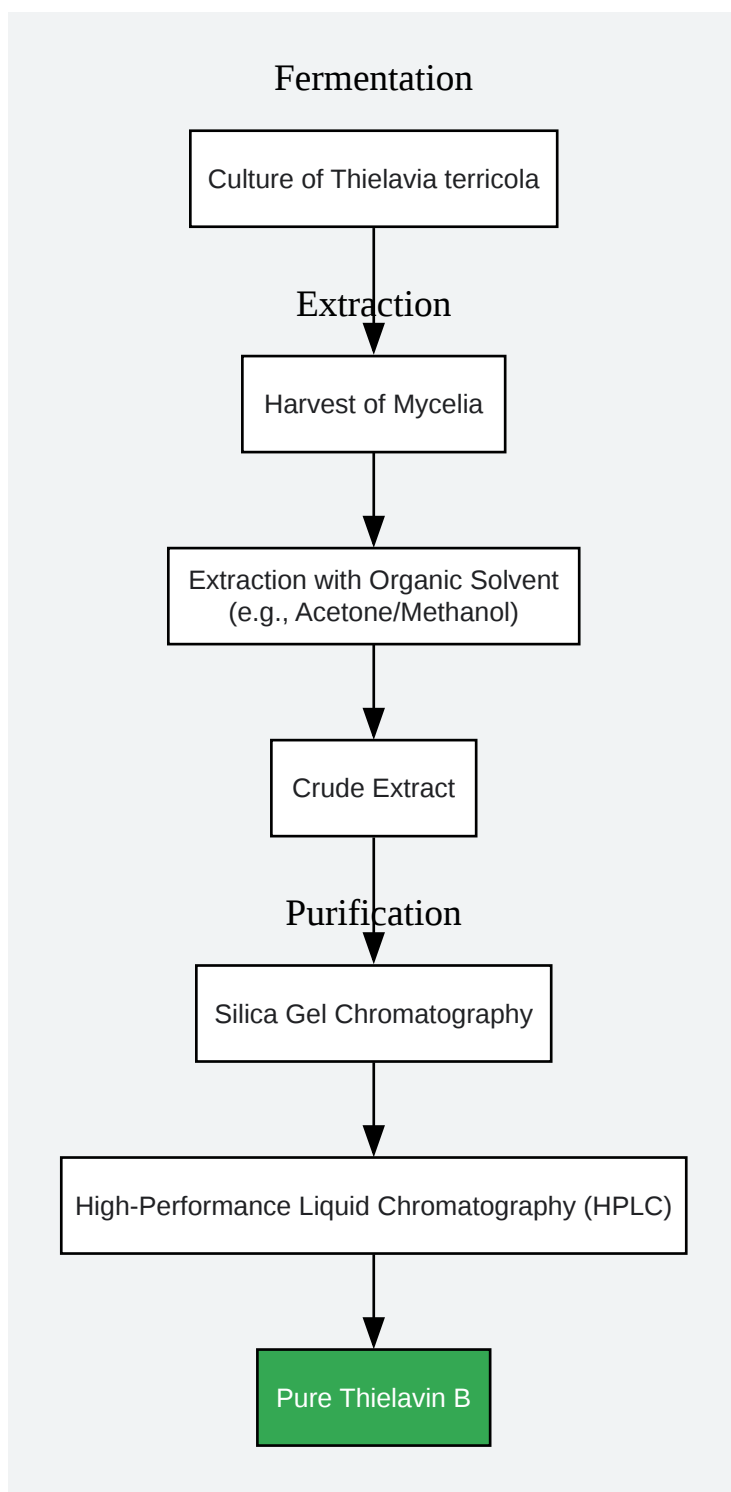
Inhibition of the Prostaglandin Synthesis Pathway by **Thielavin B**.

Experimental Protocols

This section outlines the methodologies for key experiments related to the isolation and biological evaluation of **Thielavin B**.

Isolation and Purification of Thielavin B

The isolation of **Thielavin B** from its natural source, *Thielavia terricola*, involves fermentation, extraction, and chromatographic purification.



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General Workflow for the Isolation of **Thielavin B**.

Methodology:

- Fermentation: *Thielavia terricola* is cultured in a suitable liquid medium to promote the production of secondary metabolites, including **Thielavin B**.
- Extraction: The fungal mycelia are harvested and extracted with an organic solvent such as acetone or methanol to obtain a crude extract containing **Thielavin B**.
- Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, typically starting with silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate pure **Thielavin B**.

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay measures the inhibitory effect of **Thielavin B** on the activity of COX enzymes.

Principle: The assay quantifies the production of prostaglandins from arachidonic acid by a COX enzyme source, such as ram seminal vesicle microsomes. The reduction in prostaglandin levels in the presence of **Thielavin B** indicates inhibitory activity.

Methodology:

- Enzyme Preparation: Microsomes from ram seminal vesicles are prepared as a source of COX enzymes.
- Reaction Mixture: A reaction buffer is prepared containing cofactors such as hematin and a reducing agent.
- Incubation: The enzyme preparation is pre-incubated with various concentrations of **Thielavin B**.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid (often radiolabeled, e.g., ^{14}C -arachidonic acid).
- Reaction Termination: The reaction is stopped after a defined period.
- Product Quantification: The prostaglandin products (e.g., PGE_2 , $\text{PGF}_{2\alpha}$) are separated (e.g., by thin-layer chromatography or HPLC) and quantified (e.g., by scintillation counting for radiolabeled products or by ELISA).

- **Data Analysis:** The percentage of inhibition is calculated for each concentration of **Thielavin B**, and the IC₅₀ value is determined.

Telomerase Inhibition Assay

The Telomeric Repeat Amplification Protocol (TRAP) assay is a common method to assess telomerase inhibition.

Principle: This assay measures the ability of telomerase in a cell extract to add telomeric repeats to a synthetic DNA primer. The products are then amplified by PCR and visualized by gel electrophoresis. A decrease in the intensity of the product ladder in the presence of an inhibitor indicates telomerase inhibition.

Methodology:

- **Cell Extract Preparation:** An extract containing telomerase is prepared from a suitable cell line (e.g., U937 cells).
- **Telomerase Reaction:** The cell extract is incubated with a reaction mixture containing a substrate primer, dNTPs, and various concentrations of **Thielavin B**.
- **PCR Amplification:** The products of the telomerase reaction are amplified by PCR.
- **Product Detection:** The PCR products are resolved by polyacrylamide gel electrophoresis and visualized (e.g., by autoradiography if a radiolabeled primer is used, or by staining).
- **Data Analysis:** The inhibition of telomerase activity is quantified by comparing the intensity of the product bands in the presence and absence of **Thielavin B** to determine the IC₅₀ value.

Reverse Transcriptase (RT) Inhibition Assay

This assay evaluates the ability of **Thielavin B** to inhibit the activity of a viral reverse transcriptase, such as that from the Avian Myeloblastosis Virus.

Principle: The assay measures the synthesis of DNA from an RNA template by the reverse transcriptase enzyme. Inhibition is detected as a decrease in the amount of synthesized DNA.

Methodology:

- **Reaction Setup:** A reaction mixture is prepared containing the reverse transcriptase enzyme, a template RNA, a primer, dNTPs (one of which may be labeled), and various concentrations of **Thielavin B**.
- **Incubation:** The reaction is incubated to allow for DNA synthesis.
- **Product Quantification:** The amount of newly synthesized DNA is quantified. This can be done through various methods, such as measuring the incorporation of a radiolabeled dNTP or using an ELISA-based assay that detects a labeled DNA product.
- **Data Analysis:** The percentage of inhibition of RT activity is calculated for each concentration of **Thielavin B** to determine its inhibitory potency.

Conclusion

Thielavin B is a fungal metabolite with a compelling profile of biological activities, most notably its potent inhibition of prostaglandin biosynthesis and telomerase. The data presented in this guide, along with the outlined experimental methodologies, provide a solid foundation for further research into its mechanism of action and therapeutic potential. Future studies should focus on elucidating the detailed molecular interactions of **Thielavin B** with its targets, optimizing its structure for improved potency and selectivity, and evaluating its efficacy and safety in more advanced preclinical models. The multifaceted nature of its biological effects suggests that **Thielavin B** could be a valuable lead compound in the development of new anti-inflammatory and anti-cancer agents.

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- To cite this document: BenchChem. [Thielavin B (CAS No. 71950-67-9): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106361#thielavin-b-cas-number-71950-67-9]

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